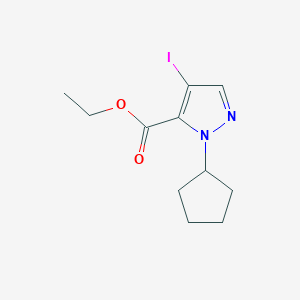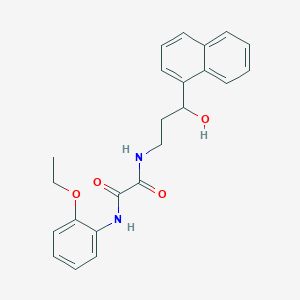
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, also known as DFN-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFN-2 is a chiral compound, meaning that it has two mirror-image forms that are non-superimposable. The (2R) form of DFN-2 has been found to be more biologically active than its (2S) counterpart, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival and apoptosis. (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol binds to the sigma-1 receptor, leading to the activation of various signaling pathways that ultimately result in the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative disorders.
Biochemical and Physiological Effects
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the protection of neurons from damage. Additionally, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol in lab experiments is its high purity and availability, making it easy to obtain for scientific research. Additionally, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. One potential area of research is the development of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol and its interactions with the sigma-1 receptor. Finally, the development of more efficient synthesis methods for (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol could lead to increased availability and lower costs of the compound, making it more accessible for scientific research.
Synthesemethoden
The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves several steps, starting with the reaction of 2,6-difluoro-4-nitrophenylacetonitrile with ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with (R)-glycidol to produce the (2R) form of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. The synthesis process has been optimized to produce high yields of pure (2R)-(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(4-13)9-7(10)2-6(12(14)15)3-8(9)11/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYADLCKLTKDC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)


![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)